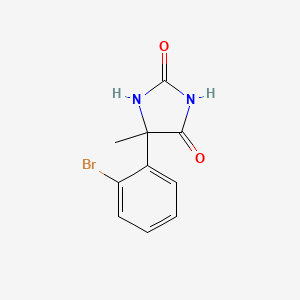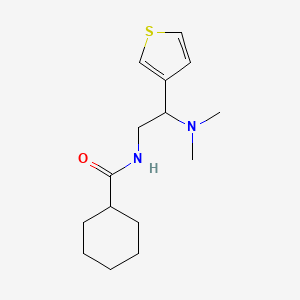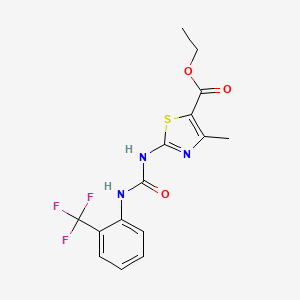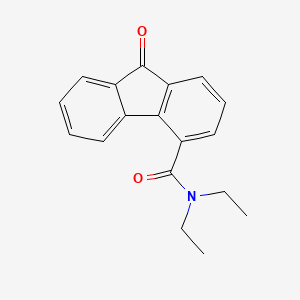
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The presence of a bromophenyl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the imidazolidine ring, with the 2-bromophenyl group and a methyl group attached at the 5-position .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electrophilic bromine atom on the phenyl ring, which could undergo nucleophilic aromatic substitution reactions . The imidazolidine ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and could influence its solubility .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactivity
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione and its analogs have been explored for their reactivity and applications in organic synthesis. The reaction with Grignard reagents and Lithium dibutylcuprate, for instance, yields 1,2-addition products exclusively, indicating a distinct reactivity pattern from normal unsaturated carbonyl compounds. This characteristic makes these compounds interesting for further exploration in synthetic organic chemistry (Akeng'a & Read, 2005).
Antimicrobial Activity
The exploration of the bromophenyl variant of imidazolidine-2,4-dione has extended into the synthesis of compounds with potential antimicrobial activity. For example, certain analogs have been synthesized and demonstrated promising in vitro activities against a range of microbial pathogens. This includes derivatives designed to target specific microbial mechanisms, underscoring the potential of these compounds in developing new antimicrobial agents (Goudgaon & Basha, 2011).
Catalysis and Green Chemistry
The use of Brønsted acidic ionic liquids containing 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione derivatives as catalysts highlights their potential in promoting environmentally benign synthetic methodologies. These catalysts have been applied in the synthesis of various heterocyclic compounds, demonstrating high yields and efficiency under microwave irradiation, which aligns with the principles of green chemistry (Arya et al., 2012).
Structural Studies and Molecular Design
Structural analysis and computational studies have been conducted on derivatives of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione to understand their molecular geometry and electronic structure. These studies provide insights into the potential structure-activity relationships, facilitating the design of new compounds with desired biological activities. The findings from such studies can guide the development of novel therapeutic agents or functional materials (Sethusankar et al., 2002).
Antidepressant and Anxiolytic Activity
Some 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential antidepressant and anxiolytic activity. These studies have identified compounds that exhibit high affinity for serotonin receptors, demonstrating the therapeutic potential of these derivatives in mental health treatment. This area of research underscores the broader pharmacological applicability of the compound beyond its core chemical interest (Czopek et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQLGMDDAXPBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2586142.png)



![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2586149.png)

![4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid](/img/structure/B2586151.png)


![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)